Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate
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Overview
Description
Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate typically involves the reaction of 2,4,5-trichlorophenylsulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2,4-dichlorophenyl)sulfonyl]amino}acetate
- Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate
- Methyl 2-{[(2,4,5-trifluorophenyl)sulfonyl]amino}acetate
Uniqueness
Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms can enhance the compound’s ability to interact with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8Cl3NO4S |
---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
methyl 2-[(2,4,5-trichlorophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C9H8Cl3NO4S/c1-17-9(14)4-13-18(15,16)8-3-6(11)5(10)2-7(8)12/h2-3,13H,4H2,1H3 |
InChI Key |
VQDWNTNXLLXUBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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